2-(2-fluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)propanal is an organic compound with the molecular formula C9H9FO. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a fluorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)propanal typically involves the fluorination of a suitable precursor followed by formylation. One common method is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)propanoic acid.
Reduction: 2-(2-Fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)propanal involves its reactivity as an aldehyde. The formyl group can participate in various nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The fluorine atom on the phenyl ring can influence the compound’s reactivity and stability through inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)propanal
- 2-(2-Bromophenyl)propanal
- 2-(2-Methylphenyl)propanal
Uniqueness
2-(2-Fluorophenyl)propanal is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in specific synthetic applications .
Properties
CAS No. |
914080-20-9 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.